

Comparative Guide: Structure-Activity Relationship of Chlorophenylpropanamine Analogs

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)propan-1-amine hydrochloride
CAS No.:	40023-85-6
Cat. No.:	B1530357

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Executive Summary & Scaffold Analysis

Chlorophenylpropanamines—specifically the chlorinated analogs of 1-phenylpropan-2-amine (amphetamine) and 1-phenylpropan-1-one (cathinone)—represent a critical scaffold in neuropsychopharmacology. While the unsubstituted parent compounds (amphetamine/methamphetamine) are potent dopamine (DAT) and norepinephrine (NET) transporter substrates, the introduction of a chlorine atom on the phenyl ring drastically alters selectivity, particularly towards the serotonin transporter (SERT).

This guide compares the 4-chloro, 3-chloro, and N-substituted analogs against standard reference standards (Amphetamine, MDMA) to elucidate the molecular drivers of transporter selectivity.

The Core Scaffold

The base structure is 1-(chlorophenyl)propan-2-amine.

- Alpha-Carbon: Methyl substitution (propanamine vs. ethanamine) confers resistance to MAO degradation.

- Phenyl Ring: The site of halogenation (Ortho/Meta/Para) dictates steric fit and electronic affinity for the orthosteric binding site of MATs.
- Amine Nitrogen: Alkylation modulates lipophilicity and monoamine release potency.

Detailed SAR Analysis

Positional Isomerism: The Chlorine Switch

The position of the chlorine atom acts as a "selectivity switch" between dopaminergic and serotonergic systems.

- Para-Substitution (4-Cl): High SERT Affinity[1]
 - Mechanism: The 4-position aligns with a hydrophobic pocket in the SERT binding site. Adding a chlorine atom here (e.g., 4-Chloroamphetamine or PCA) increases SERT affinity by >20-fold compared to unsubstituted amphetamine.
 - Outcome: 4-Cl analogs are often equipotent at SERT and DAT or SERT-selective.[2]
 - Toxicity Warning: 4-Cl-substituted amphetamines are widely documented as selective serotonergic neurotoxins in experimental models, causing long-term depletion of 5-HT.
- Meta-Substitution (3-Cl): Mixed/Dopaminergic Profile
 - Mechanism: 3-Substitution (e.g., 3-Chloroamphetamine) creates steric clashes that reduce SERT affinity relative to the 4-isomer but often retains significant DAT/NET affinity.
 - Outcome: These analogs often exhibit a psychostimulant profile closer to amphetamine but with altered metabolic stability.
- Ortho-Substitution (2-Cl): Steric Hindrance
 - Mechanism: The 2-position creates significant torsional strain, often forcing the phenyl ring out of coplanarity.
 - Outcome: Generally reduced potency across all three transporters compared to 3- and 4-isomers.

N-Substitution Effects

Modifying the amine tail works synergistically with ring chlorination.

- N-Methylation: Increases lipophilicity and BBB penetration (e.g., 4-CMA).
- N-Ethylation: Further enhances SERT selectivity over DAT. As the N-alkyl chain lengthens, DAT affinity drops more precipitously than SERT affinity.

Comparative Data: Transporter Affinity Profiles

The following data summarizes the inhibitory constants (

) and uptake inhibition (

) shifts driven by chlorination.

Table 1: Comparative Affinity Profile (nM) Lower numbers indicate higher potency.

Compound	Structure	DAT (DA)	NET (NE)	SERT (5-HT)	Selectivity Profile
Amphetamine	Unsubstituted	~600	~100	>20,000	NET > DAT >>> SERT
Methamphetamine	N-Methyl	~600	~100	>10,000	NET > DAT >>> SERT
4-Chloroamphetamine (PCA)	4-Cl	~300	~150	~200	NET ≈ SERT ≈ DAT (Mixed)
3-Chloroamphetamine	3-Cl	~150	~60	~3,500	NET > DAT >> SERT
MDMA (Reference)	3,4-Methylenedioxy	~1,500	~460	~230	SERT > NET > DAT

Objective: Quantify the potency of analogs in inhibiting the reuptake of

-labeled neurotransmitters.[3]

Reagents:

- Tissue: Rat brain synaptosomes (Striatum for DA; Prefrontal Cortex for 5-HT/NE).
- Radioligands:
 - Dopamine,
 - 5-HT,
 - Norepinephrine.
- Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

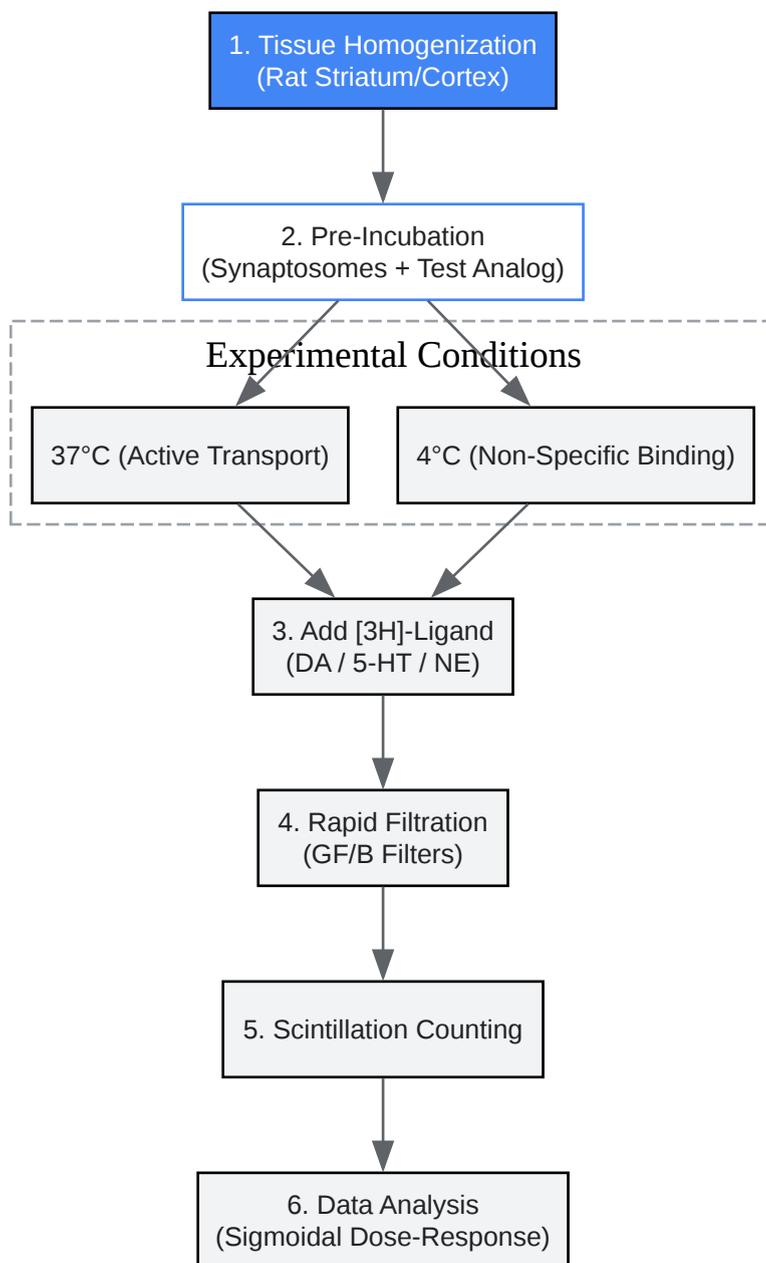
Workflow:

- Tissue Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (synaptosomes).
- Pre-Incubation: Incubate synaptosomes (50 µg protein/well) with the test compound (concentration range: to M) for 15 minutes at 37°C.
 - Control: Vehicle only (Total Uptake).
 - Blank: Incubate at 4°C or add standard inhibitor (e.g., Cocaine 10 µM) to determine Non-Specific Uptake.
- Uptake Initiation: Add -ligand (final conc. ~2-5 nM). Incubate for 5-10 minutes.

- Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Data Analysis: Calculate Specific Uptake = (Total - Non-Specific). Fit curves to the Hill equation to derive

.

Visualization: Assay Workflow



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Caption: Step-by-step workflow for the radioligand synaptosomal uptake assay used to generate K_i/IC_{50} data.

References

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